2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a pyrazolo-pyridazine derivative featuring a 2-methylphenyl substituent at the 1-position of the pyrazolo ring and a 4-(trifluoromethyl)phenyl group on the acetamide moiety. Its molecular formula is C22H18F3N5O2 (assuming substitution patterns from analogous compounds in ). The trifluoromethyl group enhances metabolic stability, while the methylphenyl substituent may influence lipophilicity and target binding.
Properties
IUPAC Name |
2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-5-3-4-6-18(13)30-20-17(11-26-30)14(2)28-29(21(20)32)12-19(31)27-16-9-7-15(8-10-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWAPYQIKFUBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyridazin-6-yl core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be utilized in the development of new materials with specialized properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Key Observations:
The 4-CF3Ph group (common in all except Example 83) enhances hydrophobicity and metabolic resistance.
Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with increased molecular rigidity and fluorine content.
Spectroscopic and Analytical Data
- IR Spectroscopy : All compounds exhibit C=O (amide) stretches near 1680 cm⁻¹ (). The target compound’s trifluoromethyl group may cause shifts in C-F stretches (~1100–1200 cm⁻¹).
- NMR :
- 1H NMR : Protons adjacent to the 2-methylphenyl group (target) would resonate upfield (~1.8–2.2 ppm for CH3) compared to phenyl analogs.
- 19F NMR : The CF3 group in the target compound and CAS 942008-59-5 would show distinct signals near -60 ppm.
Biological Activity
The compound 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has garnered attention in the pharmaceutical field due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.36 g/mol. The structure features a pyrazolo-pyridazine core, which is known for its diverse biological activities. The presence of trifluoromethyl and methyl substituents contributes to its lipophilicity and potential receptor interactions.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo-pyridazine compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar in structure have been tested against MCF7 (breast cancer) and HEPG2 (liver cancer) cell lines, demonstrating significant cytotoxic effects .
- Anti-inflammatory Properties : Some pyrazolo derivatives are reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
- Antimicrobial Activity : There is emerging evidence suggesting that certain pyrazolo compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
The exact mechanism by which 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer proliferation and inflammation.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of pyrazolo derivatives similar to our compound. The results indicated that these compounds significantly inhibited cell viability in MCF7 and HEPG2 cell lines at concentrations ranging from 10 µM to 50 µM. The study utilized MTT assays to assess cytotoxicity, revealing IC50 values that suggest potent activity against these cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 15 |
| Compound B | HEPG2 | 20 |
| Target Compound | MCF7 | TBD |
| Target Compound | HEPG2 | TBD |
Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory potential of related pyrazolo compounds. The researchers found that these compounds inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a possible therapeutic application for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
